

Spectroscopic Characterization of 3-(1H-Imidazol-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(1H-Imidazol-1-yl)benzaldehyde

Cat. No.: B1316154

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-(1H-Imidazol-1-yl)benzaldehyde**. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a detailed analysis based on predicted values derived from analogous compounds, primarily its structural isomer, 4-(1H-Imidazol-1-yl)benzaldehyde, and fundamental spectroscopic principles. This approach offers a robust framework for researchers engaged in the synthesis, identification, and application of this compound.

Chemical Structure and Properties

3-(1H-Imidazol-1-yl)benzaldehyde is an organic compound featuring a benzaldehyde ring substituted with an imidazole group at the meta-position. Its chemical properties are defined by the interplay of these two functional moieties.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ N ₂ O	[1] [2]
Molecular Weight	172.18 g/mol	[1] [2]
CAS Number	127404-22-2	[1] [2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(1H-Imidazol-1-yl)benzaldehyde**. These predictions are crucial for the identification and structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.05	Singlet	1H	Aldehyde (-CHO)
~8.10	Singlet	1H	Imidazole (C2-H)
~7.95	Doublet	1H	Phenyl (ortho to CHO)
~7.80	Doublet	1H	Phenyl (ortho to Imidazole)
~7.65	Triplet	1H	Phenyl (meta to both)
~7.50	Singlet	1H	Imidazole (C5-H)
~7.30	Singlet	1H	Imidazole (C4-H)

¹³C NMR (Predicted)

Chemical Shift (δ , ppm)	Assignment
~192.0	Aldehyde Carbonyl (C=O)
~138.0	Phenyl (C-CHO)
~137.0	Phenyl (C-Imidazole)
~135.5	Imidazole (C2)
~130.5	Phenyl (CH)
~130.0	Imidazole (C4)
~125.0	Phenyl (CH)
~122.0	Phenyl (CH)
~118.0	Imidazole (C5)
~117.0	Phenyl (CH)

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands corresponding to the principal functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment
~3120	Medium	Aromatic C-H Stretch
~2820, ~2740	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O Stretch
~1600, ~1580	Strong, Medium	Aromatic C=C Stretch
~1520	Strong	Imidazole Ring Stretch
~1380	Medium	C-N Stretch
~880, ~780	Strong	Aromatic C-H Bend (meta-substitution)

Mass Spectrometry (MS)

The predicted mass spectrum will exhibit a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Ion
172.06	[M] ⁺
173.07	[M+H] ⁺
195.05	[M+Na] ⁺
144.06	[M-CO] ⁺
117.06	[M-C ₂ H ₂ N ₂] ⁺

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, in a solvent like ethanol, is expected to show absorption maxima characteristic of the conjugated aromatic system.

λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Transition
~210	~25,000	$\pi \rightarrow \pi^*$ (Imidazole)
~255	~18,000	$\pi \rightarrow \pi^*$ (Benzene)
~290	~10,000	$n \rightarrow \pi^*$ (Carbonyl)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-(1H-Imidazol-1-yl)benzaldehyde**.

Synthesis

A common synthetic route involves the Ullmann condensation of 3-bromobenzaldehyde with imidazole.^[3]

- Reactants: 3-bromobenzaldehyde, imidazole, copper powder.
- Solvent: Water.
- Procedure: A mixture of the reactants is heated under reflux in a nitrogen atmosphere for an extended period (e.g., 72 hours). Following the reaction, aqueous ammonia is added, and the product is extracted with an organic solvent such as chloroform. Purification is typically achieved via silica gel column chromatography.[\[3\]](#)

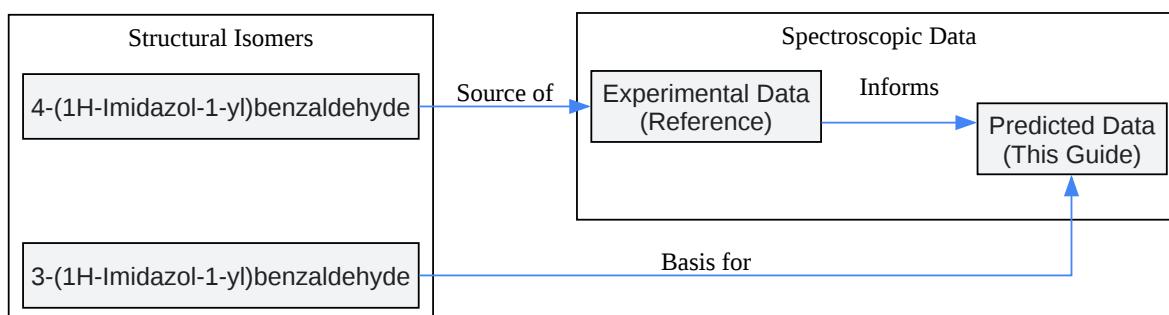
Nuclear Magnetic Resonance (NMR)

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- ^1H NMR Acquisition: Standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled sequence is used with a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

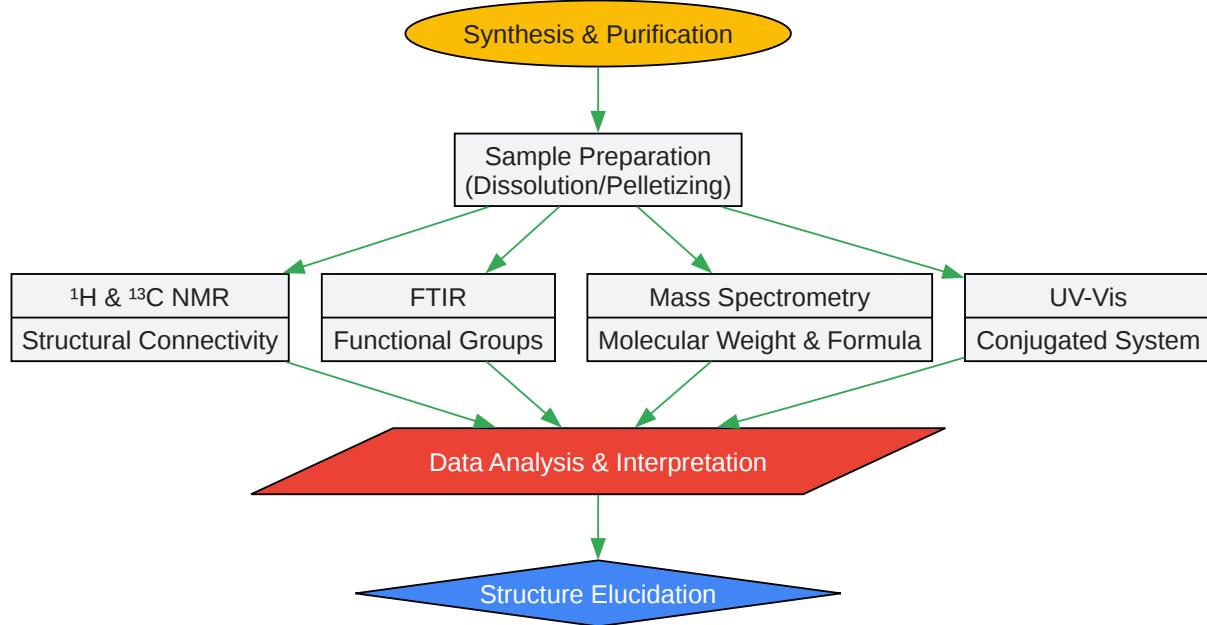
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)

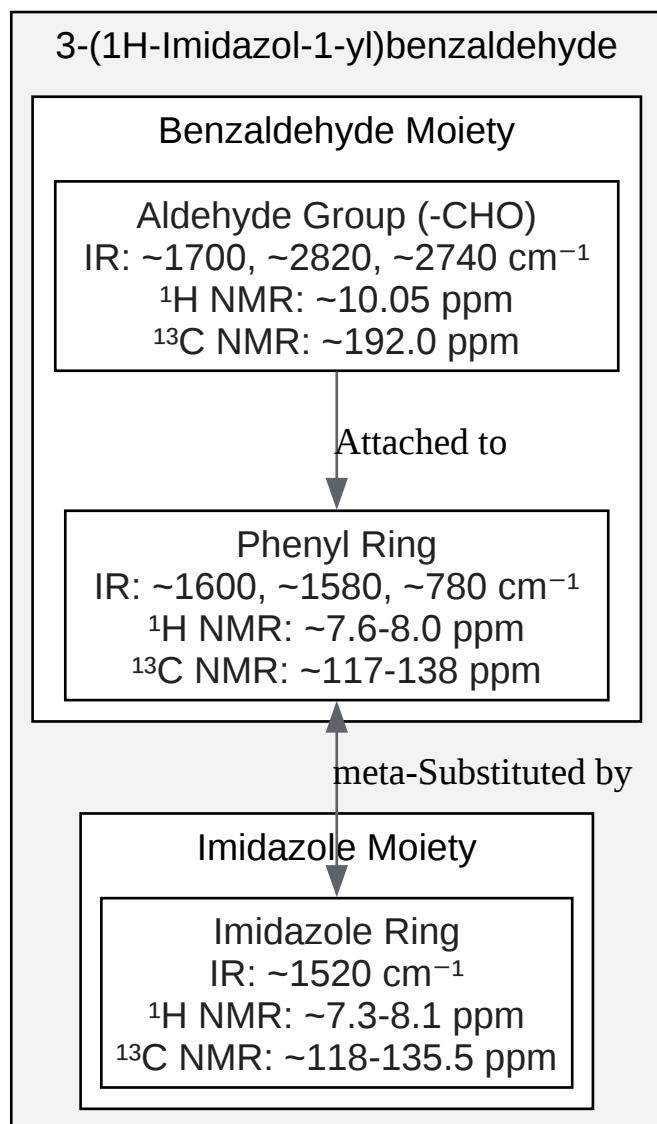

- Instrument: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this compound.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 $\mu\text{g/mL}$).
- Acquisition: The sample solution is infused into the ESI source. The analysis is typically performed in positive ion mode to observe $[\text{M}+\text{H}]^+$ and other adducts. A mass range of 50-500 m/z is appropriate.

UV-Visible (UV-Vis) Spectroscopy

- Instrument: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent (e.g., ethanol or methanol). This solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_{max} .
- Acquisition: The spectrum is recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length. The solvent is used as a reference.


Visualizations

The following diagrams illustrate the structural relationships and analytical workflow pertinent to the characterization of **3-(1H-Imidazol-1-yl)benzaldehyde**.



[Click to download full resolution via product page](#)

Relationship between Isomers and Spectroscopic Data

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(1H-imidazol-1-yl)benzaldehyde | C₁₀H₈N₂O | CID 15650408 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]
- 3. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-(1H-Imidazol-1-yl)benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1316154#spectroscopic-characterization-of-3-1h-imidazol-1-yl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com